

Application Note: ^1H and ^{13}C NMR Spectroscopic Analysis of L-Glycero-D-mannoheptose

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Compound of Interest

Compound Name: *L-Glycero-D-mannoheptose*

Cat. No.: B15547444

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Audience: Researchers, scientists, and drug development professionals.

Introduction

L-glycero-D-mannoheptose is a seven-carbon monosaccharide that serves as a crucial building block in the biosynthesis of the inner core region of lipopolysaccharide (LPS) in many Gram-negative bacteria.^[1] The LPS layer is vital for bacterial survival and virulence, making the enzymes in the heptose biosynthetic pathway attractive targets for the development of novel antimicrobial agents.^[2] Detailed structural characterization of **L-glycero-D-mannoheptose** and its derivatives is essential for understanding its biological role and for designing effective inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of carbohydrates in solution.^{[3][4]} This document provides detailed protocols for the ^1H and ^{13}C NMR analysis of **L-glycero-D-mannoheptose** derivatives and presents key spectral data.

Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for methyl L-glycero- α -D-manno-heptopyranoside, a representative derivative, dissolved in deuterated methanol (CD_3OD).^[5] These values are crucial for the verification and structural confirmation of synthetic or isolated samples.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz) for Methyl L-glycero- α -D-manno-heptopyranoside in CD_3OD .^[5]

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-1	4.565	d	$J_{1,2} = 1.5$
H-2	3.68	dd	$J_{2,3} = 3.4$
H-3	3.58	dd	$J_{3,4} = 9.7$
H-4	3.75	app. t	$J_{4,5} = 9.7$
H-5	3.44	dd	-
H-6	3.88	ddd	$J_{5,6} = 1.2, J_{7b,6} = 6.5,$ $J_{7a,6} = 7.4$
H-7a	3.595	dd	$J_{7a,7b} = 10.8$
H-7b	3.54	dd	-
OMe	3.26	s	-

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) for Methyl L-glycero- α -D-manno-heptopyranoside in CD_3OD .^[5]

Carbon	Chemical Shift (δ , ppm)
C-1	101.42
C-2	70.68
C-3	71.39
C-4	66.33
C-5	71.03
C-6	69.30
C-7	63.03
OMe	53.91

Experimental Protocols

Sample Preparation Protocol

A well-prepared sample is critical for acquiring high-quality NMR spectra.[\[6\]](#)

- Sample Weighing: Accurately weigh 5-25 mg of the **L-glycero-D-mannoheptose** sample for ¹H NMR, or a sufficient amount to achieve a saturated solution (e.g., 0.2-0.3 mmol) for ¹³C NMR.[\[6\]](#)
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for carbohydrates.[\[5\]](#)
- Dissolution: Vortex the sample gently until it is fully dissolved.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small glass wool plug packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[6\]](#)
- Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition Protocol

The following provides a general guideline for acquiring 1D and 2D NMR spectra on a standard 400 MHz or 600 MHz spectrometer.[\[5\]](#)[\[7\]](#) Specific parameters may need optimization.

- Spectrometer Setup:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- 1D ¹H NMR Acquisition:

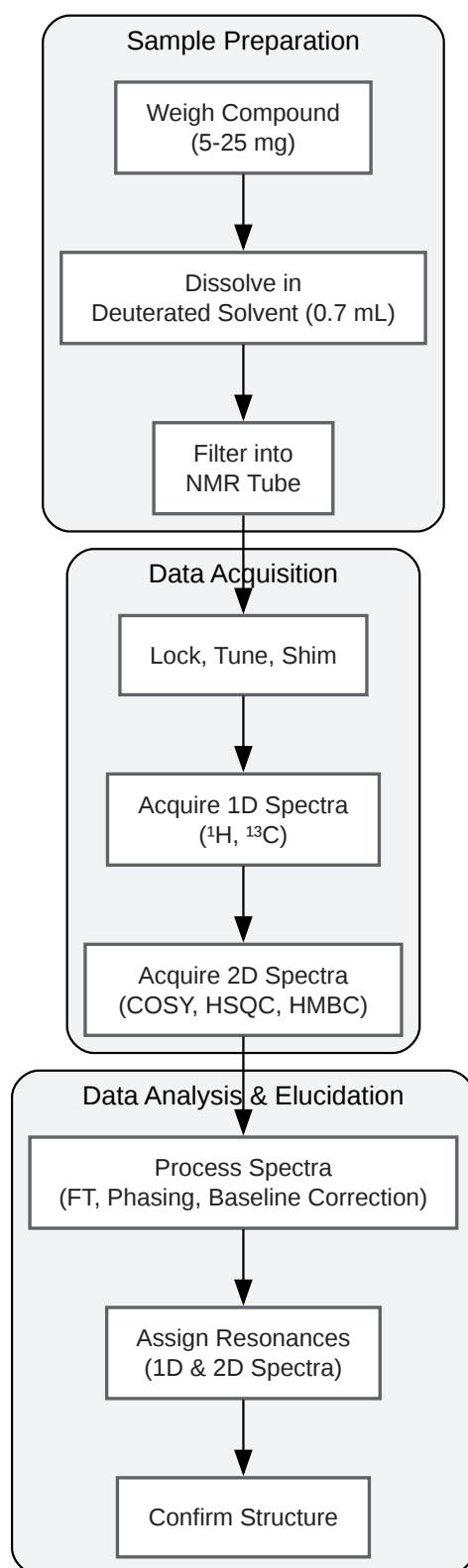
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: ~12 ppm.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- 1D ^{13}C NMR Acquisition:
 - Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
 - Spectral Width: ~200-220 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of ^{13}C .
- 2D Correlation Spectroscopy (COSY):
 - Purpose: To identify proton-proton (^1H - ^1H) spin-spin couplings, revealing which protons are adjacent in the molecular structure.
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 4-8 per increment.
- 2D Heteronuclear Single Quantum Coherence (HSQC):
 - Purpose: To correlate directly bonded ^1H and ^{13}C nuclei, providing a map of which proton is attached to which carbon.
 - Data Points: 2048 in F2 (^1H), 256 in F1 (^{13}C).
 - Number of Scans: 8-16 per increment.

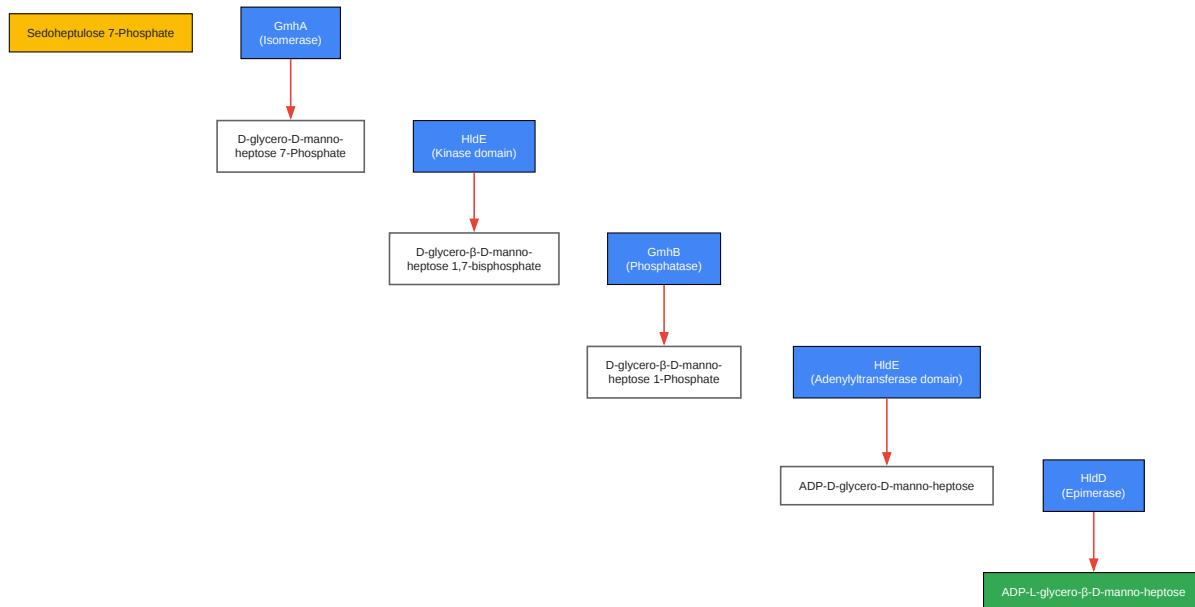
- 2D Heteronuclear Multiple Bond Correlation (HMBC):
 - Purpose: To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei, which is crucial for assigning quaternary carbons and linking different spin systems.
 - Data Points: 2048 in F2 (^1H), 256 in F1 (^{13}C).
 - Number of Scans: 16-32 per increment.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram outlines the logical workflow for the complete NMR-based structural characterization of **L-glycero-D-mannoheptose**.



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